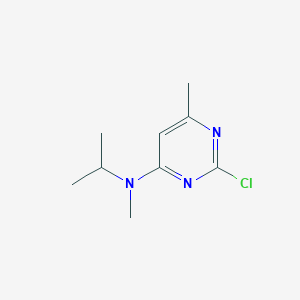

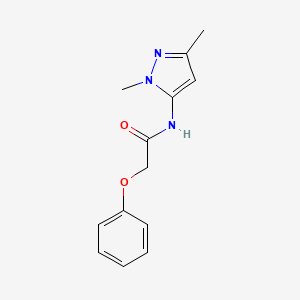

![molecular formula C9H8F3N3OS B2576915 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide CAS No. 10444-97-0](/img/structure/B2576915.png)

2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide” is a chemical compound that has been studied for its potential antimicrobial properties and enzyme inhibitory activities .

Synthesis Analysis

The compound can be synthesized from 4-(trifluoromethyl)benzohydrazide through three synthetic approaches . In one method, Triphenylphosphine was added to the stirred suspension of 1,2-dibromo-1,1,2,2-tetrachloroethane and N-hexyl-2-[4-(trifluoromethyl)benzoyl]-hydrazine-1-carboxamide in anhydrous MeCN at room temperature .Chemical Reactions Analysis

The compound and its analogues have been screened for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) via Ellman’s method . All the hydrazinecarboxamides revealed a moderate inhibition of both AChE and BuChE .Scientific Research Applications

Synthesis of Novel Compounds

- Darehkordi and Ghazi (2013) synthesized hydrazine and carbothioamide derivatives as important and useful monomers for various dendrimers (Darehkordi & Ghazi, 2013).

- Ubeid, Thabet, and Abu Shuheil (2021) described the synthesis of benzimidazol-2-ylsulfanyl benzaldehyde and its carbothioamide derivatives, showcasing their potential in creating new chemical entities (Ubeid, Thabet, & Abu Shuheil, 2021).

Optimization of Detection Methods

- Varynskyi (2018) focused on optimizing the mass spectrometric detection of hydrazides and carbothioamides, highlighting the significance of these compounds in pharmaceutical research (Varynskyi, 2018).

Biological and Therapeutic Potential

- Ateş et al. (2018) explored the antioxidant activities of bis(thiosemicarbazone) derivatives, assessing their potential in biological applications (Ateş et al., 2018).

- Mohamed et al. (2022) investigated benzene sulfonamide derivatives, including hydrazine-1-carbothioamide, for their anticancer effects, demonstrating the potential of these compounds in medical applications (Mohamed et al., 2022).

- Chaves et al. (2017) studied the interaction between human albumin and potential anti-trypanosomal drugs, including derivatives of hydrazine-carbothioamide, indicating their relevance in drug discovery (Chaves et al., 2017).

Other Applications

- Divatia et al. (2014) synthesized novel thiosemicarbazone derivatives with anti-malarial activity, showcasing the versatility of these compounds in various therapeutic areas (Divatia et al., 2014).

- Krátký et al. (2020) designed N-alkyl derivatives of hydrazine-1-carbothioamide for antimicrobial and enzyme inhibitory activities, expanding the scope of these compounds in pharmaceutical sciences (Krátký et al., 2020).

Future Directions

The compounds were evaluated against Mycobacterium tuberculosis H 37 Rv and nontuberculous mycobacteria (M. avium, M. kansasii) . Reflecting these results, additional analogues of the most active carboxamide were prepared . This suggests that future research could focus on developing more potent analogues and testing their antimicrobial and enzyme inhibitory activities.

properties

IUPAC Name |

[[4-(trifluoromethyl)benzoyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3OS/c10-9(11,12)6-3-1-5(2-4-6)7(16)14-15-8(13)17/h1-4H,(H,14,16)(H3,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAKSLMECMNKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=S)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2576835.png)

![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576836.png)

![Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate](/img/structure/B2576838.png)

![N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide](/img/structure/B2576839.png)

![2,6-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2576841.png)

![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2576842.png)

![2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2576843.png)